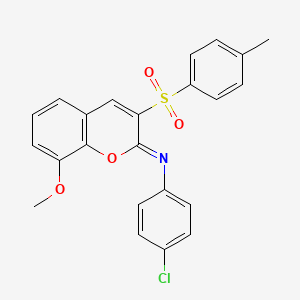

4-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide” is a compound that belongs to the class of 1,3,4-thiadiazoles . These compounds are known for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and more .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazoles involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .

Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities. Heterocyclic moieties, such as 1,3,4-thiadiazoles, have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .

Chemical Reactions Analysis

Hydrazonoyl halides are a large group of compounds that have the characteristic functional group –C (X):NNH–. These compounds have gained attention due to their wide biological properties and their chemical reactivities in the synthesis of various nitrogen, oxygen, sulfur, and selenium-containing compounds .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has explored various derivatives of 4-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide for their potential in anticancer treatment. For instance, Ravinaik et al. (2021) synthesized a series of benzamide derivatives, exhibiting moderate to excellent anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancer. Tiwari et al. (2017) focused on synthesizing thiadiazole and benzamide hybrids, evaluating their anticancer activity against melanoma, leukemia, cervical, and breast cancer cell lines. Gomha et al. (2017) also synthesized thiazole and thiadiazole derivatives, showing potent anticancer activities (Ravinaik et al., 2021), (Tiwari et al., 2017), (Gomha et al., 2017).

Fluorescence and Photophysical Properties

Zhang et al. (2017) synthesized N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and studied their fluorescence characteristics. These compounds exhibited properties like large Stokes shift and solid-state fluorescence, indicating potential applications in photophysics and bio-imaging (Zhang et al., 2017).

Antimicrobial Activity

Compounds derived from this compound have shown promising antimicrobial properties. Bikobo et al. (2017) synthesized thiazole derivatives, which exhibited significant antimicrobial activity against various bacterial and fungal strains, some even more potent than reference drugs (Bikobo et al., 2017).

Nematocidal Activity

Liu et al. (2022) conducted a study on novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, which demonstrated significant nematocidal activities against Bursaphelenchus xylophilus, a parasitic nematode. This indicates potential agricultural applications (Liu et al., 2022).

Mecanismo De Acción

The mechanism of action of 1,3,4-thiadiazole derivatives is generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases. Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .

Direcciones Futuras

The future directions for “4-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given their wide range of activities, these compounds could be promising candidates for the development of new drugs .

Propiedades

IUPAC Name |

4-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c1-11-7-9-13(10-8-11)15(20)18-16-17-14(19-21-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUYVPKYSJAHMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Morpholin-4-ylpropyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2657139.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2657143.png)

![6-Chloro-N-[2-(pyridin-2-ylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2657145.png)

![2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2657148.png)

![N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2657150.png)

![[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile](/img/structure/B2657151.png)

![N-(4-isopropylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2657155.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2657157.png)